Cas no 850568-00-2 ((4-fluoro-2-hydroxyphenyl)boronic acid)

(4-Fluoro-2-hydroxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both a boronic acid group and a hydroxyl group adjacent to the fluorine substituent enhances its reactivity and selectivity in coupling reactions, making it valuable for constructing complex aromatic frameworks. Its stability under mild conditions and compatibility with various catalysts contribute to its utility in pharmaceutical and materials science research. The fluorine substituent further modifies electronic properties, enabling fine-tuning of reaction outcomes. This compound is particularly useful in synthesizing fluorinated bioactive molecules and advanced functional materials.
(4-fluoro-2-hydroxyphenyl)boronic acid structure
850568-00-2 structure
Product Name:(4-fluoro-2-hydroxyphenyl)boronic acid
CAS No:850568-00-2
MF:C6H6BFO3
MW:155.919445514679
MDL:MFCD04115662
CID:720179
Update Time:2025-10-29

(4-fluoro-2-hydroxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2-hydroxyphenylboronic acid
    • (4-Fluoro-2-Hydroxy)Phenylboronic Acid
    • 4-Fluoro-2-hydroxybenzeneboronic acid
    • (4-fluoro-2-hydroxyphenyl)boronic acid
    • 2-hydroxyl-4--fluorophenylboronic acid
    • Boronic acid,B-(4-fluoro-2-hydroxyphenyl)-
    • 2-Borono-5-fluorophenol
    • 2-hydroxy-4-fluorophenylboronic acid
    • 4-fluoro-2-hydroxy-phenylboronic acid
    • (4-fluoro-2-hydroxy-phenyl)boronic Acid
    • Boronic acid, (4-fluoro-2-hydroxyphenyl)-
    • KOFNQIAWWVBBJZ-UHFFFAOYSA-N
    • PC1626
    • SBB087100
    • FCH919679
    • B-(4-Fluoro-2-hydroxyphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-hydroxyphenyl)- (9CI)
    • MDL: MFCD04115662
    • Inchi: 1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
    • InChI Key: KOFNQIAWWVBBJZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(O)C(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 156.03900
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Topological Polar Surface Area: 60.7

Experimental Properties

  • Melting Point: 176-180°C
  • Boiling Point: 323.2℃/760mmHg
  • PSA: 60.69000
  • LogP: -0.78890

(4-fluoro-2-hydroxyphenyl)boronic acid Security Information

(4-fluoro-2-hydroxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-fluoro-2-hydroxyphenyl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C
1.2 Reagents: Triethyl borate ;  15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Rhodium(II)-catalyzed C-H carboxylation of ferrocenes with CO2
Lv, Hong; Wang, Xinchao; Hao, Yanzhao; Ma, Chao; Li, Shangda; et al, Green Chemistry, 2023, 25(2), 554-559

(4-fluoro-2-hydroxyphenyl)boronic acid Raw materials

(4-fluoro-2-hydroxyphenyl)boronic acid Preparation Products

(4-fluoro-2-hydroxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:850568-00-2)(4-fluoro-2-hydroxyphenyl)boronic acid
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Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):294.0/584.0
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Additional information on (4-fluoro-2-hydroxyphenyl)boronic acid

Introduction to (4-fluoro-2-hydroxyphenyl)boronic Acid (CAS No. 850568-00-2)

(4-fluoro-2-hydroxyphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. With a CAS number of 850568-00-2, this compound is recognized for its unique structural properties and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both a fluoro substituent and a hydroxy group on the phenyl ring imparts distinct reactivity and functionality, making it a valuable building block in medicinal chemistry.

The fluoro atom, known for its ability to influence metabolic stability and binding affinity, is particularly significant in drug design. Compounds incorporating fluorine atoms often exhibit enhanced pharmacological properties, including improved bioavailability and prolonged half-life. In contrast, the hydroxy group provides opportunities for further chemical modifications, such as etherification or esterification, which can be crucial for optimizing drug-like characteristics.

In recent years, the demand for boronic acids has surged due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them highly attractive for constructing complex molecular architectures. The boronic acid functionality in (4-fluoro-2-hydroxyphenyl)boronic acid facilitates these transformations, allowing chemists to access a wide array of derivatives with potential therapeutic applications.

The pharmaceutical industry has been particularly interested in this compound for its potential use in developing novel therapeutic agents. For instance, boronic acids have been explored as inhibitors of proteases and other enzymes involved in disease pathways. The combination of the fluoro and hydroxy groups may enhance binding interactions with target proteins, leading to more effective inhibition. Additionally, the structural features of (4-fluoro-2-hydroxyphenyl)boronic acid make it a promising candidate for further derivatization into kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent studies have highlighted the compound's role in the development of anticancer agents. Researchers have demonstrated that boronic acid derivatives can selectively target overexpressed enzymes in tumor cells, thereby minimizing side effects on healthy tissues. The presence of the fluoro substituent may further improve selectivity by modulating electronic properties and binding affinity. Moreover, computational studies have suggested that (4-fluoro-2-hydroxyphenyl)boronic acid derivatives exhibit favorable solubility and metabolic stability, which are essential for drug development.

Beyond its pharmaceutical applications, (4-fluoro-2-hydroxyphenyl)boronic acid has found utility in materials science and agrochemicals. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, it has been used to create conductive polymers and organic semiconductors, which are integral to next-generation electronic devices.

The agrochemical sector has also benefited from the use of this compound. Boronic acid derivatives have shown efficacy as herbicides and fungicides by interfering with essential enzymatic pathways in pests. The unique combination of functional groups in (4-fluoro-2-hydroxyphenyl)boronic acid allows for the design of compounds with enhanced potency and environmental compatibility.

In conclusion, (4-fluoro-2-hydroxyphenyl)boronic acid (CAS No. 850568-00-2) is a multifaceted compound with significant potential across multiple industries. Its structural features enable diverse applications, from drug development to advanced materials and agrochemicals. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical innovation.

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(CAS:850568-00-2)(4-fluoro-2-hydroxyphenyl)boronic acid
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Quantity:10g/25g
Price ($):294.0/584.0
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